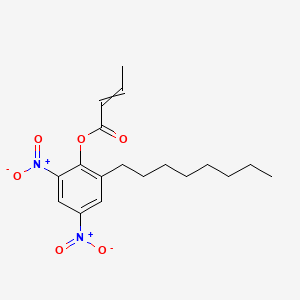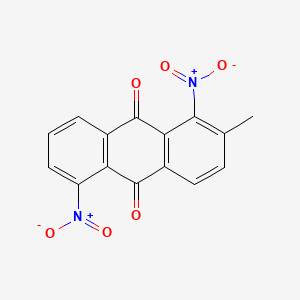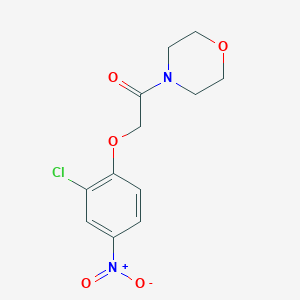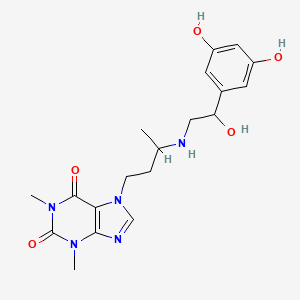
4'-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl group, a pyrrolidinyl group, and a propiophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Propiophenone Backbone: This can be achieved through Friedel-Crafts acylation of a chlorinated benzene derivative with a suitable acyl chloride.
Introduction of the Pyrrolidinyl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the propiophenone intermediate.
Final Chlorination: The final step may involve chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone
- 2-(p-Chlorophenyl)-3-(1-pyrrolidinyl)propiophenone
- 4’-Chloro-2-phenyl-3-(1-pyrrolidinyl)propiophenone
Uniqueness
4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to the presence of both chlorinated phenyl and pyrrolidinyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
40281-29-6 |
|---|---|
Fórmula molecular |
C19H20Cl3NO |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
1,2-bis(4-chlorophenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H19Cl2NO.ClH/c20-16-7-3-14(4-8-16)18(13-22-11-1-2-12-22)19(23)15-5-9-17(21)10-6-15;/h3-10,18H,1-2,11-13H2;1H |
Clave InChI |
NGZOZDKXUPYDFY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
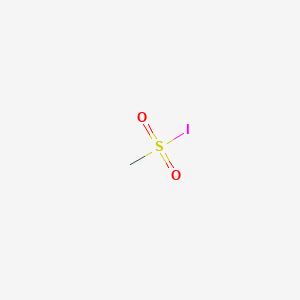
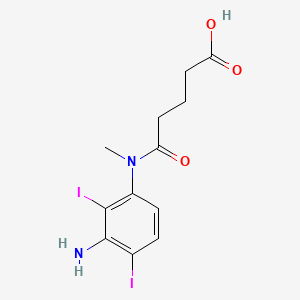
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)



![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)


